
CGP 37157
概要
説明
CGP 37157 は、ミトコンドリアのナトリウム-カルシウム交換体の選択的阻害剤として作用するベンゾチアゼピン誘導体です。 これは、平滑筋、心筋、骨格筋細胞、および非筋系におけるさまざまな細胞プロセスに不可欠な細胞内カルシウムシグナル伝達を調節する能力で知られています .
科学的研究の応用
Neuroprotection in Excitotoxicity
CGP37157 has been shown to protect neurons from excitotoxicity, which is often associated with neurodegenerative diseases. The mechanism involves modulation of calcium dynamics within cells:
- Mechanism of Action : CGP37157 inhibits the mitochondrial sodium/calcium exchanger, leading to reduced cytosolic and mitochondrial calcium overload during excitotoxic events. This results in decreased oxidative stress and mitochondrial dysfunction, ultimately protecting neuronal cells from death caused by excessive stimulation of NMDA receptors .
- Case Study : In primary cultures of rat cortical neurons, CGP37157 was applied during NMDA-induced excitotoxicity. The results indicated a significant reduction in mitochondrial membrane depolarization and calpain activation, which are markers of cellular damage .
Potential in Aging Research
Recent studies have indicated that CGP37157 may extend lifespan and healthspan in model organisms:
- C. elegans Studies : Research demonstrated that CGP37157 could extend the lifespan of Caenorhabditis elegans by 10%–15%. The compound exhibited a bell-shaped concentration-response curve, suggesting that both low and high concentrations may have different effects on longevity .
- Mechanistic Insights : The lifespan extension was linked to alterations in calcium homeostasis rather than caloric restriction pathways, as the effects were not observed in mutants related to insulin signaling or TOR pathways .
Cardiovascular Research
CGP37157's specificity for mitochondrial sodium/calcium exchangers has made it a valuable tool in cardiovascular research:
- Cardiac Myocytes : Studies have shown that CGP37157 selectively inhibits the mitochondrial sodium/calcium exchanger in cardiac myocytes. This property allows researchers to explore the role of calcium handling in cardiac function and pathology .
- Implications for Heart Disease : By modulating calcium dynamics, CGP37157 may help mitigate calcium overload associated with various cardiac conditions, potentially leading to new therapeutic strategies for heart disease management.
Cancer Research
The compound's effects on cellular calcium levels have implications for cancer research:
- Inhibition of Tumor Cell Growth : Preliminary studies indicate that CGP37157 can inhibit the proliferation of certain tumor cell lines by disrupting calcium signaling pathways essential for cell growth and survival .
- Mechanistic Studies : Further investigation is needed to delineate the specific pathways through which CGP37157 exerts its anti-proliferative effects on cancer cells.
Pharmacological Tool
CGP37157 serves as a critical pharmacological tool for studying mitochondrial function and calcium signaling:
作用機序
CGP 37157 は、ミトコンドリアのナトリウム-カルシウム交換体の選択的阻害剤として機能します。これは交換体に結合し、ナトリウムイオンと交換してミトコンドリアからカルシウムイオンが流出するのを防ぎます。 この阻害により、ミトコンドリアのカルシウムレベルが増加し、エネルギー産生、アポトーシス、カルシウムシグナル伝達など、さまざまな細胞プロセスに影響を与える可能性があります .
生化学分析
Biochemical Properties
CGP 37157 plays a significant role in biochemical reactions, particularly in the regulation of calcium ions. It interacts with the mitochondrial Na±Ca2+ exchanger, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is reported to be 0.4 μM . This interaction with the exchanger influences the balance of sodium and calcium ions in the mitochondria, which is crucial for various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium homeostasis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in heart failure models, this compound has been shown to have favorable effects, enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mitochondrial Na±Ca2+ exchanger, inhibiting the exchange process . This inhibition affects the electrochemical gradient across the mitochondrial membrane, influencing the transport of calcium ions . The compound does not affect channels, exchangers, or ATPases on the cardiac sarcolemma or ATPases on sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have stable effects in laboratory settings. It continues to inhibit the mitochondrial Na±Ca2+ exchanger effectively, impacting calcium homeostasis . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not extensively reported in the literature.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, the compound has been used in animal heart failure models, where it showed beneficial effects . The effects at different dosages, threshold effects, and any toxic or adverse effects at high doses are not explicitly reported.
Metabolic Pathways
This compound is involved in the regulation of the mitochondrial Na±Ca2+ exchange process, a critical component of cellular metabolism . The specific metabolic pathways that the compound is involved in, including any enzymes or cofactors it interacts with, are not extensively documented in the literature.
Transport and Distribution
This compound is known to interact with the mitochondrial Na±Ca2+ exchanger, suggesting that it is transported to and distributed within the mitochondria . Detailed information on how the compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is not extensively reported.
Subcellular Localization
This compound is localized to the mitochondria, where it interacts with the mitochondrial Na±Ca2+ exchanger . This suggests that the compound may be directed to the mitochondria via specific targeting signals or post-translational modifications. Detailed information on the subcellular localization of this compound and any effects on its activity or function is not extensively documented in the literature.
準備方法
合成経路と反応条件
CGP 37157 は、クロナゼパムから始まる複数段階のプロセスによって合成できます。 反応条件には、通常、ジメチルスルホキシドなどの有機溶媒と触媒の使用が含まれ、目的の生成物の形成を促進します .
工業生産方法
This compound の工業生産には、ラボでの合成プロセスのスケールアップが含まれます。これには、収率と純度を高めるための反応条件の最適化と、最終製品の一貫性を確保するための品質管理措置の実施が含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために管理された条件下で保管されます .
化学反応の分析
反応の種類
CGP 37157 は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応を使用して、ベンゾチアゼピン環上の官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、官能基が修飾されたthis compound のさまざまな誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .
科学研究への応用
This compound は、幅広い科学研究の用途を持っています。
化学: カルシウムシグナル伝達経路とその調節を研究するためのツールとして使用されます。
生物学: ミトコンドリアのカルシウム動態を調節する役割とその細胞代謝への影響について調査されています。
医学: 心臓不整脈や神経変性疾患など、カルシウムの調節異常関連の病態における潜在的な治療用途について検討されています。
類似化合物との比較
類似化合物
クロナゼパム: CGP 37157 が誘導される親化合物。
ベンゾチアゼピン誘導体: 同様の構造と機能を持つ他の化合物。
ナトリウム-カルシウム交換体阻害剤: 同じ標的を阻害するが、化学構造が異なる可能性のある化合物
独自性
This compound は、ミトコンドリアのナトリウム-カルシウム交換体に対する高い選択性と、他のカルシウムチャネルやATPアーゼに影響を与えることなく、ミトコンドリアのカルシウム動態を調節する能力により、ユニークです。 この特異性により、ミトコンドリアの機能とカルシウムシグナル伝達を研究するための貴重なツールとなっています .
生物活性
CGP37157 is a benzothiazepine derivative recognized primarily for its role as an inhibitor of the mitochondrial Na/Ca exchanger (mNCX). This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and metabolic regulation. This article will explore the biological activity of CGP37157, focusing on its mechanisms of action, effects on cellular processes, and implications in various studies.
CGP37157 operates by inhibiting the mNCX, leading to alterations in intracellular calcium dynamics. The modulation of calcium levels is crucial for several cellular functions, including neurotransmitter release, muscle contraction, and metabolic processes. The following key mechanisms have been identified:
- Calcium Homeostasis : CGP37157 reduces cytosolic calcium overload during excitotoxic conditions, which is critical in preventing neuronal cell death. It achieves this by blocking voltage-gated calcium channels (VGCCs), thereby decreasing calcium influx into cells .
- Mitochondrial Protection : By inhibiting mNCX, CGP37157 prevents mitochondrial calcium overload, reducing oxidative stress and calpain activation, which are associated with mitochondrial dysfunction and cell death .
- Insulin Secretion Modulation : In pancreatic beta cells, CGP37157 enhances insulin secretion in a glucose-dependent manner by increasing ATP levels and stimulating Krebs cycle flux .
Research Findings
Numerous studies have investigated the biological activity of CGP37157 across different models. Below is a summary of significant findings:
Case Studies
- Neuroprotection Against Excitotoxicity :
- Diabetes Research :
- Aging Studies :
特性
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPIRKXSUIUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996899 | |
Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75450-34-9 | |
Record name | Cgp 37157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CGP37157?
A1: CGP37157 is widely recognized for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX). [, , , , ] This exchanger plays a crucial role in maintaining Ca2+ homeostasis by extruding Ca2+ from the mitochondrial matrix in exchange for Na+. [, , , , ]
Q2: How does CGP37157's inhibition of mNCX affect mitochondrial function?
A2: By inhibiting mNCX, CGP37157 disrupts the efflux of Ca2+ from mitochondria, leading to an increase in mitochondrial Ca2+ concentration ([Ca2+]m). [, , ] This can have several downstream effects, including:
- Enhanced mitochondrial metabolism: Increased [Ca2+]m stimulates key enzymes in the Krebs cycle, leading to increased ATP production. []
- Modulation of reactive oxygen species (ROS) production: While the exact relationship is complex, studies suggest that CGP37157 can influence ROS production in a context-dependent manner. [, , ]
- Induction of the mitochondrial permeability transition pore (mPTP): Excessive mitochondrial Ca2+ overload can trigger the opening of mPTP, a key event in apoptosis. []
Q3: Does CGP37157 interact with targets other than mNCX?
A3: Yes, emerging evidence indicates that CGP37157 might not be as selective as initially thought. Studies suggest it can also interact with:
- Plasma membrane Na+/Ca2+ exchanger (NCX): CGP37157 exhibits inhibitory effects on NCX, albeit at higher concentrations compared to its action on mNCX. [, , ]
- L-type voltage-gated Ca2+ channels: CGP37157 has been reported to block these channels in some studies, potentially contributing to its neuroprotective effects. [, , , ]
- Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Research suggests that CGP37157 can inhibit SERCA, affecting Ca2+ uptake into the sarcoplasmic reticulum. []
- Ryanodine receptor channels (RyRs): CGP37157 has been shown to activate RyRs, potentially contributing to altered Ca2+ handling in muscle cells. []
Q4: What is the significance of CGP37157's broader target profile?
A4: The multiple targets of CGP37157 complicate the interpretation of experimental results, particularly when attributing observed effects solely to mNCX inhibition. It underscores the importance of considering off-target effects and using appropriate controls when employing CGP37157 as a pharmacological tool. [, , ]
Q5: How does CGP37157 impact intracellular Ca2+ signaling?
A5: CGP37157's effects on intracellular Ca2+ signaling are multifaceted and depend on the cell type and experimental conditions. [, , , , , , ] By inhibiting mNCX, it can:
- Prolong cytosolic Ca2+ transients: Inhibiting mitochondrial Ca2+ efflux can lead to slower clearance of cytosolic Ca2+ following cellular stimulation. [, ]
- Influence store-operated Ca2+ entry (SOCE): Mitochondria play a role in SOCE by buffering subplasmalemmal Ca2+. [] By altering mitochondrial Ca2+ handling, CGP37157 can indirectly modulate SOCE. []
- Impact Ca2+ release from intracellular stores: Studies suggest CGP37157 can indirectly affect Ca2+ release from the endoplasmic reticulum, potentially due to altered Ca2+ signaling between mitochondria and the ER. [, ]
Q6: What are the potential therapeutic applications of CGP37157?
A6: While not currently used clinically, CGP37157's pharmacological profile suggests potential therapeutic avenues, including:
- Neuroprotection: Preclinical studies demonstrate neuroprotective effects in models of excitotoxicity, ischemia, and neurodegenerative diseases. [, , , ] These effects are attributed to its ability to modulate intracellular Ca2+ levels and reduce oxidative stress. [, , , ]
- Enhancing insulin secretion: CGP37157 has been shown to potentiate glucose-stimulated insulin secretion in pancreatic islets, suggesting potential as an insulin secretagogue. []
- Anti-cancer activity: Recent research suggests that CGP37157, by disrupting mitochondrial Ca2+ homeostasis, could enhance the efficacy of certain chemotherapeutic agents. []
Q7: What are the limitations of CGP37157 as a therapeutic agent?
A7: Several factors currently limit CGP37157's clinical translation, including:
- Lack of specificity: Its multiple targets raise concerns about potential side effects and make it challenging to delineate its precise mechanism of action in vivo. [, , ]
- Limited understanding of long-term effects: The long-term consequences of chronic mNCX inhibition and CGP37157's other pharmacological actions require further investigation. [, , ]
- Need for optimized delivery strategies: Improving targeted delivery to specific tissues or cells could enhance efficacy and minimize potential off-target effects. []
Q8: How is CGP37157 used as a research tool?
A8: CGP37157 is widely employed in research to investigate:
- The role of mNCX in various cellular processes: It helps dissect the contribution of mNCX to Ca2+ signaling, mitochondrial function, and cellular responses to stress. [, , , ]
- The therapeutic potential of targeting mNCX: By modulating mNCX activity, researchers can assess its potential as a therapeutic target for various diseases. [, , , ]
Q9: What are the limitations of using CGP37157 as a research tool?
A9: Researchers should consider the following limitations when using CGP37157:
- Off-target effects: Its interaction with other Ca2+ handling proteins can confound interpretations. [, , , ]
- Concentration-dependent effects: CGP37157's affinity for different targets can vary, highlighting the importance of using appropriate concentrations. [, , ]
- Cell type-specific responses: The impact of CGP37157 can differ across cell types, emphasizing the need for context-specific interpretations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。